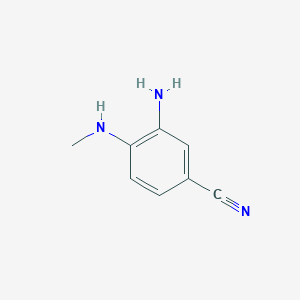

3-Amino-4-(methylamino)benzonitrile

CAS No.: 64910-46-9

Cat. No.: VC2335271

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64910-46-9 |

|---|---|

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| IUPAC Name | 3-amino-4-(methylamino)benzonitrile |

| Standard InChI | InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3 |

| Standard InChI Key | ZZVVQSAUJWSQBV-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=C1)C#N)N |

| Canonical SMILES | CNC1=C(C=C(C=C1)C#N)N |

Introduction

Basic Information and Chemical Identity

Nomenclature and Identification

3-Amino-4-(methylamino)benzonitrile is a benzonitrile derivative featuring two amino groups at positions 3 and 4 of the benzene ring. It is internationally recognized with the Chemical Abstracts Service (CAS) registry number 64910-46-9, which uniquely identifies its chemical structure within the scientific literature and regulatory frameworks . The compound is also known by several synonyms including Benzonitrile, 3-amino-4-(methylamino)- (9CI) and 3-Amino-4-(methylamino)benzonitrile, 90+%, which are commonly used in chemical catalogs and research publications .

From a chemical identification perspective, this compound belongs to the larger family of substituted benzonitriles, which are characterized by the presence of a cyano (-CN) group attached to a benzene ring. The additional amino and methylamino substituents contribute to its unique chemical reactivity and potential applications in synthetic chemistry . The chemical can be accurately identified in analytical procedures through various spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy.

Structural Characteristics

The molecular formula of 3-Amino-4-(methylamino)benzonitrile is C8H9N3, indicating the presence of 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms within its structure . With a molecular weight of 147.18 g/mol, it falls within the category of low molecular weight organic compounds that are often valuable as building blocks in medicinal chemistry and materials science .

The structural arrangement features a benzene ring as the core scaffold, with a cyano group (-CN) directly attached to the ring. The amino (-NH2) group is positioned at carbon-3, while the methylamino (-NHCH3) group occupies the carbon-4 position. This specific arrangement of functional groups contributes to the compound's chemical behavior, including its solubility characteristics, reactivity patterns, and potential for further derivatization in synthetic applications .

Physical and Chemical Properties

Thermal Properties

The melting point of 3-Amino-4-(methylamino)benzonitrile is documented at approximately 139°C, which serves as an important parameter for quality control and identification purposes . The boiling point has been predicted to be 346.8±32.0°C, though this appears to be a calculated value rather than an experimentally determined one . These thermal properties provide crucial information for processing the compound in various applications and for designing appropriate reaction conditions when used as a synthetic intermediate.

Understanding these thermal properties is essential for laboratory procedures, as they dictate the temperature ranges for safe handling and chemical transformations. The relatively high boiling point suggests that the compound has significant thermal stability, which can be advantageous for certain chemical reactions requiring elevated temperatures .

Physical Parameters

The density of 3-Amino-4-(methylamino)benzonitrile has been predicted to be approximately 1.15±0.1 g/cm³, which is typical for aromatic compounds of this size and composition . This physical parameter is important for volumetric calculations in laboratory settings and formulation development.

Data Tables and Specifications

Physical and Chemical Properties Table

Table 1 provides a comprehensive overview of the key physical and chemical properties of 3-Amino-4-(methylamino)benzonitrile:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume